7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide

Description

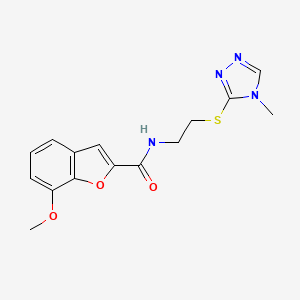

The compound 7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide integrates a benzofuran core substituted with a methoxy group at position 7 and a carboxamide linker connected to a 4-methyl-1,2,4-triazole ring via a thioethyl (-S-CH2-CH2-) bridge. This structure combines pharmacophoric elements critical for bioactivity:

- Benzofuran: Known for planar aromaticity and π-π stacking interactions with biological targets, often enhancing binding affinity .

- 1,2,4-Triazole: A heterocycle with hydrogen-bonding capabilities and metabolic stability, frequently used in kinase inhibitors and antimicrobial agents .

- Thioether linkage: Improves solubility and modulates electronic properties compared to ether or alkyl chains .

Properties

IUPAC Name |

7-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-19-9-17-18-15(19)23-7-6-16-14(20)12-8-10-4-3-5-11(21-2)13(10)22-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERRQVYTXDMVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound consists of a benzofuran core substituted with a methoxy group and a carboxamide moiety. The triazole ring is linked through a thioether bridge, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (skin cancer) cells. The presence of the thioether linkage in this compound may enhance its interaction with cellular targets involved in apoptosis and cell proliferation pathways .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, studies suggest that the compound may interact with proteins involved in the Bcl-2 family, promoting apoptosis in cancer cells . Molecular docking studies have indicated that the compound binds effectively to these proteins, potentially disrupting their function and leading to increased cell death .

In vitro Studies

In vitro assessments have shown promising results regarding the cytotoxicity of this compound. The following table summarizes key findings from recent studies:

Study 1: Triazole Derivatives and Cancer

A study focused on various triazole derivatives demonstrated that modifications at specific positions significantly influenced their anticancer activity. Compounds with electron-donating groups showed enhanced potency against MCF-7 and A-431 cells . This suggests that structural features in this compound could similarly impact its efficacy.

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how this compound interacts with target proteins. The simulations revealed that hydrophobic interactions play a crucial role in binding affinity, supporting the hypothesis that modifications to the molecular structure could optimize its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Comparative Findings

Bioactivity and Binding Interactions

- Target Compound vs. ZINC15018994 : Both feature benzofuran-triazole-thioether motifs. ZINC15018994’s cyclohexyl group may enhance lipophilicity and membrane penetration, whereas the target compound’s methoxy group could improve water solubility. The absence of a methylcyclohexyl group in the target may reduce off-target binding .

- Target Compound vs. The similarity score (0.500) suggests partial overlap in target profiles, likely kinase or protease inhibition .

Pharmacokinetic Properties

- Metabolic Stability : The 4-methyl group on the triazole ring (target compound) may reduce oxidative metabolism compared to phenyl-substituted analogs like Tryfuzol® .

- Solubility : The methoxy group (target) enhances hydrophilicity versus halogenated analogs (e.g., ’s nitro/trifluoromethyl derivatives), which exhibit higher logP values .

Q & A

Q. Methodological Answer :

Molecular Docking :

- Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs).

- Validate docking poses with MD simulations (GROMACS) to assess stability of hydrogen bonds between the carboxamide and catalytic residues.

Pharmacophore Mapping : Identify critical features (e.g., methoxy as a hydrogen bond acceptor, triazole as a hydrophobic anchor) using Schrödinger’s Phase .

Data Interpretation :

- Prioritize targets with binding energies < -8 kcal/mol and RMSD < 2.0 Å in docking replicates.

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Q. Methodological Answer :

Experimental Variables :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity.

- Assay Conditions : Standardize ATP concentrations in kinase assays to minimize false negatives.

Orthogonal Validation :

- Use SPR (Surface Plasmon Resonance) to measure direct binding kinetics (ka/kd) alongside enzymatic assays.

- Cross-validate with CRISPR knockouts of suspected targets to confirm mechanism .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Q. Methodological Answer :

Solubility Enhancement :

- Co-solvent systems (e.g., PEG-400/water) for oral administration.

- Salt formation (e.g., hydrochloride) to improve aqueous solubility.

Metabolic Stability :

- Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., triazole ring oxidation).

- Introduce deuterium at labile positions to prolong half-life .

Advanced: How to design SAR studies for derivatives of this compound?

Q. Methodological Answer :

Core Modifications :

- Replace methoxy with ethoxy or halogen to probe electronic effects on binding.

- Substitute the triazole with imidazole or tetrazole to alter steric bulk.

Functional Group Scanning :

- Synthesize analogs with varied substituents on the ethylthio linker (e.g., methyl, cyclopropyl).

High-Throughput Screening :

- Use fragment-based libraries to identify synergistic moieties.

- Analyze data with PCA (Principal Component Analysis) to cluster active/inactive analogs .

Advanced: What analytical methods detect degradation products under stressed conditions?

Q. Methodological Answer :

Forced Degradation Studies :

- Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h.

- Oxidation : Treat with 3% HO at 40°C.

Detection :

- UPLC-PDA-QTOF to identify degradation peaks (e.g., sulfoxide formation at the thioether group).

- Compare fragmentation patterns with reference standards .

Advanced: How to evaluate the compound’s potential for off-target effects?

Q. Methodological Answer :

Profiling Panels :

- Screen against Eurofins’ SafetyScreen44 panel to assess interaction with ion channels, transporters, and GPCRs.

Transcriptomics :

- RNA-seq of treated cells to identify dysregulated pathways (e.g., CYP450 induction).

In Silico Toxicity :

Advanced: What are best practices for scaling up synthesis without compromising yield?

Q. Methodological Answer :

Flow Chemistry :

- Continuous flow reactors for exothermic steps (e.g., carboxamide coupling) to improve heat dissipation.

Catalyst Recycling :

- Immobilize Pd catalysts on silica for Suzuki-Miyaura steps, achieving >90% recovery.

Process Analytical Technology (PAT) :

- In-line FTIR to monitor reaction progression and automate quenching .

Advanced: How to address discrepancies between in silico predictions and experimental bioactivity?

Q. Methodological Answer :

Re-evaluate Force Fields :

- Adjust partial charges in docking simulations to account for solvation effects.

Crystallographic Validation :

- Co-crystallize the compound with its target (e.g., kinase) to resolve binding mode ambiguities.

Free Energy Calculations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.